![molecular formula C94H156N6 B14341214 N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} CAS No. 104499-81-2](/img/structure/B14341214.png)
N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central 1,4-phenylene group flanked by two N1-[4-(dioctylamino)phenyl] groups, each further substituted with N4,N~4~-dioctylbenzene-1,4-diamine moieties. The presence of multiple aromatic rings and long alkyl chains contributes to its distinctive chemical behavior and potential utility in advanced materials and chemical research.
Méthodes De Préparation
The synthesis of N1,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the central 1,4-phenylene core: This can be achieved through the coupling of suitable aromatic precursors under controlled conditions.
Attachment of N1-[4-(dioctylamino)phenyl] groups:
Substitution with N4,N~4~-dioctylbenzene-1,4-diamine: The final step involves the attachment of dioctylbenzene-1,4-diamine groups to complete the synthesis.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration).
Applications De Recherche Scientifique
N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of advanced organic materials, including polymers and dendrimers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug delivery systems and bioimaging agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of N1,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and alkyl chains enable it to bind to hydrophobic pockets in proteins and other macromolecules, potentially altering their function. Additionally, its electron-rich structure allows it to participate in redox reactions, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} can be compared with similar compounds, such as:
N~1~,N~1’~-(1,4-Phenylene)bis(N~1~-(4-aminophenyl)benzene-1,4-diamine): This compound features amino groups instead of dioctylamino groups, leading to different chemical reactivity and applications.
N,N’-(1,3-Phenylene)dimaleimide: This compound has a different substitution pattern on the phenylene ring, affecting its chemical and physical properties.
1,4-Bis(diphenylamino)benzene: This compound has diphenylamino groups instead of dioctylamino groups, resulting in distinct electronic properties and uses.
The uniqueness of N1,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} lies in its combination of long alkyl chains and aromatic rings, which confer specific solubility, stability, and reactivity characteristics.
Propriétés
Numéro CAS |
104499-81-2 |
|---|---|
Formule moléculaire |
C94H156N6 |
Poids moléculaire |
1370.3 g/mol |
Nom IUPAC |
4-N-[4-[4-(dioctylamino)-N-[4-(dioctylamino)phenyl]anilino]phenyl]-4-N-[4-(dioctylamino)phenyl]-1-N,1-N-dioctylbenzene-1,4-diamine |
InChI |
InChI=1S/C94H156N6/c1-9-17-25-33-41-49-77-95(78-50-42-34-26-18-10-2)85-57-65-89(66-58-85)99(90-67-59-86(60-68-90)96(79-51-43-35-27-19-11-3)80-52-44-36-28-20-12-4)93-73-75-94(76-74-93)100(91-69-61-87(62-70-91)97(81-53-45-37-29-21-13-5)82-54-46-38-30-22-14-6)92-71-63-88(64-72-92)98(83-55-47-39-31-23-15-7)84-56-48-40-32-24-16-8/h57-76H,9-56,77-84H2,1-8H3 |
Clé InChI |
HEHGQKHCYAGZMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CCCCCCCC)CCCCCCCC)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(CCCCCCCC)CCCCCCCC)C5=CC=C(C=C5)N(CCCCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



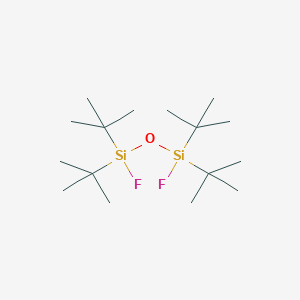
![2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene](/img/structure/B14341140.png)
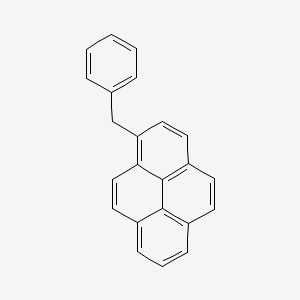
![2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one](/img/structure/B14341163.png)


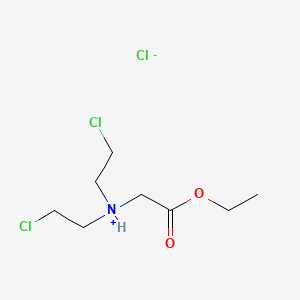


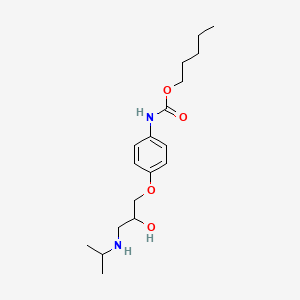
![2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride](/img/structure/B14341216.png)
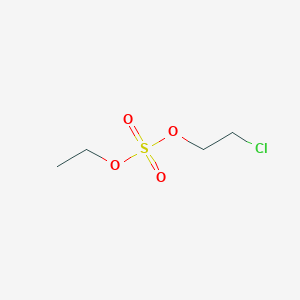
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
